N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE
Description
N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a hexahydroisoindole moiety attached to the benzamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-19-11-8-14(23)12-18(19)24-20(26)13-6-9-15(10-7-13)25-21(27)16-4-2-3-5-17(16)22(25)28/h6-12,16-17H,2-5H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOABTZEVPDOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.
Acylation: Acylation of the amino group with an appropriate acid chloride or anhydride to form the benzamide.
Cyclization: Formation of the hexahydroisoindole ring through cyclization reactions.
Substitution: Introduction of the chloro and methoxy groups via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the hexahydroisoindole moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-5-CHLOROPHENYL)BENZAMIDE: Similar structure but lacks the hexahydroisoindole moiety.
N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-ISOINDOL-2-YL)BENZAMIDE: Similar structure but with an isoindole instead of hexahydroisoindole.
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZAMIDE is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring and the hexahydroisoindole moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
